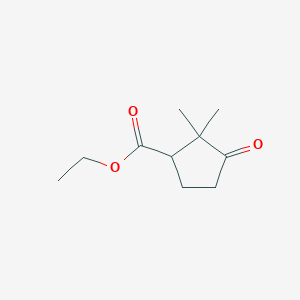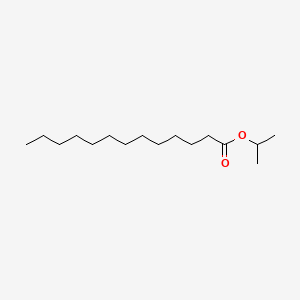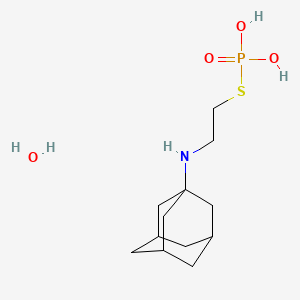
Ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate is a complex organic compound with a unique structure that includes an adamantyl group, an ethanethiol moiety, and a hydrogen phosphate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate typically involves multiple steps. One common approach is to start with the adamantane derivative, which undergoes a series of reactions to introduce the ethanethiol and hydrogen phosphate ester groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate can undergo various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The hydrogen phosphate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanethiol group can yield disulfides, while substitution reactions can produce various phosphorylated derivatives.
Scientific Research Applications
Ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate exerts its effects involves interactions with specific molecular targets and pathways. The adamantyl group provides structural stability, while the ethanethiol and hydrogen phosphate ester groups can interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethanethiol, 2-(1-adamantyl)amino-, hydrogen sulfate
- 2-(1-Adamantyl)aminoethanethiol hydrogen sulfate
- S-2-(1-Adamantylamino)ethyl thiosulfuric acid
Uniqueness
Ethanethiol, 2-(1-adamantyl)amino-, hydrogen phosphate (ester), hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90378-85-1 |
|---|---|
Molecular Formula |
C12H24NO4PS |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
2-(1-adamantylamino)ethylsulfanylphosphonic acid;hydrate |
InChI |
InChI=1S/C12H22NO3PS.H2O/c14-17(15,16)18-2-1-13-12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11,13H,1-8H2,(H2,14,15,16);1H2 |
InChI Key |
UOFFFUARLHFHDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCCSP(=O)(O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one](/img/structure/B13780348.png)

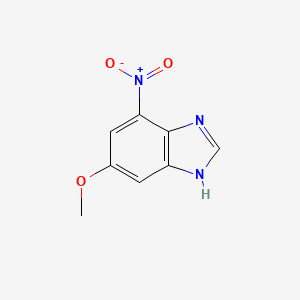

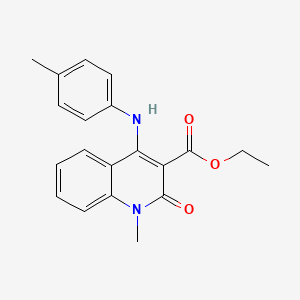
![1-[3-Methyl-4-(methylamino)phenyl]ethanone](/img/structure/B13780385.png)
![1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide](/img/structure/B13780392.png)
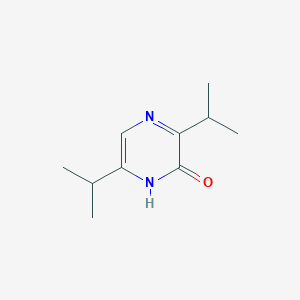
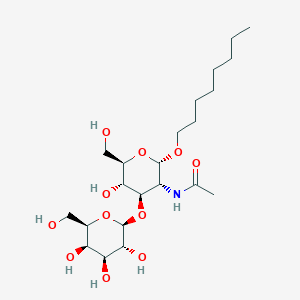

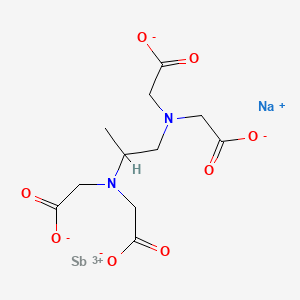
![4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester](/img/structure/B13780446.png)
